2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
“2-Amino-4-(trifluoromethyl)pyridine” is a 2-amino-substituted nitrogen-containing six-membered heterocyclic compound . It is used as an important pharmaceutical intermediate . The empirical formula is C6H5F3N2 and the molecular weight is 162.11 .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-(trifluoromethyl)pyridine” consists of a pyridine ring with an amino group at the 2nd position and a trifluoromethyl group at the 4th position . The InChI key is RWGBXAQMUBGGKQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are involved in various chemical reactions, but the specific reactions involving “2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile” are not detailed in the available resources.Physical and Chemical Properties Analysis
“2-Amino-4-(trifluoromethyl)pyridine” is a solid with a melting point of 70-74 °C . It has an assay of 97% .Scientific Research Applications
Synthesis and Chemical Properties
A New Expedient Route to 2,6-Diaryl-3-cyano-4-(trifluoromethyl)pyridines 2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile has been involved in the synthesis of 2,6-diaryl-3-cyano-4-(trifluoromethyl)pyridines through a reaction with β-amino-β-arylacrylonitrile, yielding the product in moderate to excellent yields. This reaction signifies an expedient route to synthesize this class of compounds (Yamaguchi et al., 1998).
Novel Synthetic Route to 2-Amino-3-cyano-4-trifluoromethyl-6-substituted Pyridines A unique rearrangement of 2-O-acetamido-3-cyano-4-trifluoromethyl-6-substituted pyridine intermediates facilitated the creation of 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines, demonstrating an innovative synthetic pathway for these compounds (Narsaiah et al., 1994).
Biological and Medicinal Applications
Antimicrobial and Antioxidant Activities The synthesis and evaluation of 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives for antimicrobial and antioxidant activities were conducted. Some compounds showed potent activity, indicating their potential in medicinal applications (Lagu & Yejella, 2020).
Materials Science and Coordination Chemistry
Coordination Polymers and Luminescent Properties The compound has been used in the creation of coordination polymers with unique luminescent properties, highlighting its role in materials science and coordination chemistry (Qin et al., 2012).
High Performance Polymers 2,6-Bis(4-iodophenyl)-4-(4-trifluoromethylphenyl)pyridine was synthesized and used to prepare aromatic fluorinated poly(pyridine amide)s, showcasing applications in the field of high-performance polymers (Xie et al., 2022).
Safety and Hazards
“2-Amino-4-(trifluoromethyl)pyridine” is considered hazardous. It is harmful if inhaled, in contact with skin, or if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Properties
IUPAC Name |
2-[2-amino-4-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-2-4-14-7(13)5(6)1-3-12/h2,4H,1H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTZECXQJZVERV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228587 | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228898-39-2 | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228898-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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